Allyl 2,2-dinitroethyl ether

Description

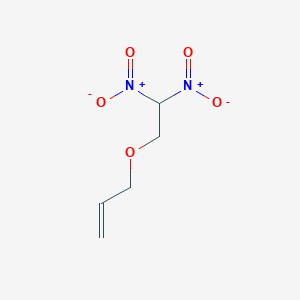

Allyl 2,2-dinitroethyl ether (C₅H₈N₂O₅) is an allyl ether derivative characterized by two nitro groups attached to the central carbon of the ethyl chain. Its synthesis involves reacting 1,1,1-trinitroethane with allyl alcohol in the presence of potassium hydroxide, yielding a potassium salt intermediate (mp 140–141°C) that is subsequently acidified to produce the final compound as a pale yellow oil . The process carries inherent hazards, including explosion risks during distillation, necessitating purification via salt formation and recrystallization . The compound exhibits moderate stability under ambient conditions but is sensitive to light and thermal stress due to its nitro functional groups. Its primary applications include serving as a reactive monomer in polymerization processes, where its nitro groups may enhance crosslinking efficiency or act as initiators in radical-based reactions .

Properties

Molecular Formula |

C5H8N2O5 |

|---|---|

Molecular Weight |

176.13 g/mol |

IUPAC Name |

3-(2,2-dinitroethoxy)prop-1-ene |

InChI |

InChI=1S/C5H8N2O5/c1-2-3-12-4-5(6(8)9)7(10)11/h2,5H,1,3-4H2 |

InChI Key |

KNSXCWKTDLBBQK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Allyl 2,2-dinitroethyl ether with structurally or functionally related allyl ethers and allyl derivatives:

Key Findings:

Reactivity: Allyl ethers generally exhibit higher reactivity in HAT compared to non-ether allyl compounds due to increased electron density and lower bond dissociation energy (BDE) . This compound further amplifies this reactivity through nitro groups, which polarize the molecule and stabilize transition states in radical reactions .

Thermal and Chemical Stability: Nitro groups in this compound introduce explosive tendencies under thermal stress, a hazard absent in non-nitro ethers like allyl methyl ether . Pentaerythritol triallyl ether demonstrates superior UV stability, making it preferable for outdoor coatings .

Applications :

- This compound’s nitro functionality is advantageous in specialized polymer systems requiring rapid crosslinking or energetic materials .

- Diallyl ether’s dual allyl groups facilitate efficient crosslinking in resins, while allyl methyl ether serves as a versatile solvent .

Synthesis and Handling :

- This compound’s synthesis requires stringent safety protocols due to explosion risks, unlike the straightforward preparation of pentaerythritol triallyl ether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.